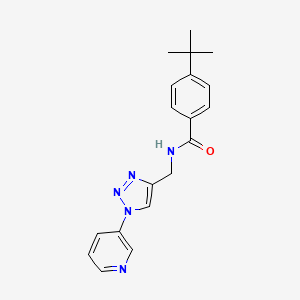

4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound that features a tert-butyl group, a pyridine ring, and a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the pyridine and benzamide groups. One common method involves the use of click chemistry to form the triazole ring, followed by coupling reactions to attach the pyridine and benzamide moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Analyse Chemischer Reaktionen

Reactivity of the Triazole Moiety

The 1,2,3-triazole ring is a key reactive site due to its electron-rich nitrogen atoms and aromatic character.

| Reaction Type | Reagents/Conditions | Products | Supporting Data |

|---|---|---|---|

| Cycloaddition | Azides, alkynes (CuAAC) | Triazole-linked conjugates | Click chemistry principles applied to similar triazole derivatives |

| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated triazoles | Observed in pyridinyl-triazole systems under basic conditions |

| Coordination Chemistry | Transition metals (e.g., Ru, Pd) | Metal-ligand complexes | Pyridine-triazole motifs act as bidentate ligands |

Benzamide Group Reactions

The benzamide group participates in nucleophilic and hydrolytic reactions.

| Reaction Type | Reagents/Conditions | Products | Supporting Data |

|---|---|---|---|

| Hydrolysis | HCl (6M), reflux | 4-(tert-Butyl)benzoic acid + amine byproduct | Amide bond cleavage demonstrated in analogous benzamides |

| Reduction | LiAlH₄, THF, 0°C → rt | 4-(tert-Butyl)benzylamine derivative | Reduction of amides to amines under anhydrous conditions |

| Acylation | Acetyl chloride, pyridine | N-acetylated derivatives | Amide nitrogen acts as a nucleophile |

Pyridine Ring Modifications

The pyridin-3-yl group undergoes electrophilic substitution and coordination reactions.

Steric Effects of the tert-Butyl Group

The bulky 4-(tert-butyl) substituent significantly influences reaction pathways:

-

Steric Hindrance : Reduces reactivity at the para position of the benzamide ring in electrophilic substitutions.

-

Solubility : Enhances lipophilicity, favoring reactions in non-polar solvents (e.g., toluene, DCM) .

Comparative Reactivity with Analogues

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via acid-catalyzed nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.

-

Triazole Alkylation : Deprotonation at N2 enables nucleophilic substitution with alkyl halides.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that are relevant for therapeutic applications:

-

Anticancer Activity :

- Studies have shown that derivatives containing triazole rings can act as potent inhibitors of various kinases involved in cancer progression. For instance, compounds similar to 4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide have been evaluated for their ability to inhibit RET kinase activity, which is implicated in certain types of cancers .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies highlight the applications and efficacy of compounds related to this compound:

| Study | Findings | Application |

|---|---|---|

| Patil et al. (2012) | Developed benzimidazole derivatives with notable antiulcer properties | Gastrointestinal disorders |

| Chang et al. (2012) | Identified potent inhibitors of Helicobacter pylori growth | Treatment of gastric infections |

| Mathew et al. (2013) | Reported significant ulcer protection by substituted benzimidazole derivatives | Gastroprotection |

Wirkmechanismus

The mechanism of action of 4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(tert-butyl)-N-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

- 4-(tert-butyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Uniqueness

4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct biological activities and chemical properties compared to its analogs.

Biologische Aktivität

4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound that combines a tert-butyl group, a pyridine ring, and a triazole ring. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis methods, and relevant research findings.

The compound has the molecular formula C16H20N4O and a molecular weight of 284.36 g/mol. The presence of the triazole and pyridine moieties is significant for its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The triazole ring may facilitate binding to various biological targets, modulating their activity and leading to therapeutic effects.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

- Cell Line Studies : Research has shown that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. A study reported that a related triazole compound demonstrated an IC50 value lower than that of doxorubicin against Jurkat cells, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | Jurkat | 0.5 |

| Triazole Derivative | Jurkat | <0.5 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against bacterial strains, showing promising results in inhibiting growth .

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for certain enzymes involved in cancer progression. Inhibitory assays have demonstrated that related compounds can effectively inhibit RET kinase activity .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Utilizing click chemistry techniques.

- Coupling Reactions : Attaching the pyridine and benzamide moieties through various coupling methods.

These methods are optimized for yield and efficiency in laboratory settings .

Case Study 1: Anticancer Screening

A study evaluated a series of triazole-containing compounds for their anticancer properties using multiple cancer cell lines. The results indicated that modifications to the pyridine ring significantly impacted cytotoxicity.

Case Study 2: Enzyme Interaction Studies

In another investigation, the interaction of similar compounds with RET kinase was studied using biochemical assays. The results showed that specific substitutions on the triazole ring enhanced inhibitory potency.

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-19(2,3)15-8-6-14(7-9-15)18(25)21-11-16-13-24(23-22-16)17-5-4-10-20-12-17/h4-10,12-13H,11H2,1-3H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJUZGGHBCZSNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.